molecular formula C8H13ClO4S B2616171 (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride CAS No. 2241131-30-4

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride

Cat. No. B2616171
CAS RN: 2241131-30-4
M. Wt: 240.7
InChI Key: FAYNJSRRUFZHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2241131-30-4 . Its molecular weight is 240.71 . The IUPAC name for this compound is “(1,7-dioxaspiro [4.4]nonan-2-yl)methanesulfonyl chloride” and its Inchi Code is 1S/C8H13ClO4S/c9-14 (10,11)5-7-1-2-8 (13-7)3-4-12-6-8/h7H,1-6H2 .


Molecular Structure Analysis

The molecular structure of “(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride” can be represented by its Inchi Code: 1S/C8H13ClO4S/c9-14 (10,11)5-7-1-2-8 (13-7)3-4-12-6-8/h7H,1-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride” include its molecular weight of 240.71 .

Scientific Research Applications

Synthesis of Covalent Inhibitors

This compound has been used in the synthesis of covalent inhibitors against KRAS G12C . KRAS G12C is a mutated form of the KRAS protein, which plays a key role in cellular proliferation and differentiation. Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .

Structural Optimization of Acryloyl Amine Moiety

The compound has been used in the structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . This process is crucial in the development of more effective drugs and therapies .

Binding in the Switch-II Pocket of KRAS G12C

The compound has been found to bind in the switch-II pocket of KRAS G12C . This binding is important for the function of the KRAS protein and can be targeted in the treatment of certain cancers .

Development of Potent Compounds with High Metabolic Stabilities

The compound has been used in the development of potent compounds with high metabolic stabilities . These compounds have shown a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model .

Furan Oxidative Spirocyclization

The compound has been used in a furan oxidative spirocyclization process . This process is a key step in constructing the spiro center, which is a common structural motif in many natural products and pharmaceuticals .

Curing Diglycidylether of Bisphenol A (DGEBA)

The compound has been used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as an initiator . This process is important in the production of certain types of polymers .

properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-2-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-1-2-8(13-7)3-4-12-6-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYNJSRRUFZHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)OC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride

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